molecular formula C16H19NO2S B12138164 3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B12138164
M. Wt: 289.4 g/mol
InChI Key: ACMAXCVWCHQCOE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the 1-phenylethyl group. One common method is the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N-(1-phenylethyl)aniline.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The compound may bind to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid and ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamide
  • N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
  • 4-methyl-N-phenethylbenzenesulfonamide

Uniqueness

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both 3,4-dimethyl and 1-phenylethyl substituents, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

3,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-12-9-10-16(11-13(12)2)20(18,19)17-14(3)15-7-5-4-6-8-15/h4-11,14,17H,1-3H3

InChI Key

ACMAXCVWCHQCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C

Origin of Product

United States

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